![molecular formula C8H16O4 B13207381 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is soluble in water and various organic solvents. This compound is part of the family of polyether aldehydes and is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde typically involves the reaction of ethylene oxide with ethylene glycol monoethyl ether in the presence of a catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired polyether aldehyde.
-
Step 1: Etherification
Reactants: Ethylene oxide, ethylene glycol monoethyl ether
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Conditions: Temperature around 70-80°C, atmospheric pressure
Product: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
-
Step 2: Oxidation
Reactants: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
Oxidizing Agent: Pyridinium chlorochromate (PCC) or other mild oxidizing agents
Conditions: Room temperature, inert atmosphere
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but on a larger scale, with optimized conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The aldehyde group can react with nucleophiles like Grignard reagents or hydride donors to form secondary alcohols.
Condensation: The compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Grignard reagents, hydride donors
Bases for Condensation: Sodium hydroxide, potassium hydroxide
Major Products Formed
Oxidation: 2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Reduction: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
Nucleophilic Addition: Secondary alcohols
Condensation: β-Hydroxy aldehydes or ketones
Applications De Recherche Scientifique
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various polyether compounds and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and in the development of biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, forming Schiff bases and potentially altering protein function.
Comparaison Avec Des Composés Similaires
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde can be compared with other similar compounds such as:
2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group. It has different solubility and reactivity properties.
2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: The reduced form of the aldehyde, used in different applications due to its alcohol functionality.
2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid: The oxidized form of the aldehyde, with applications in the synthesis of polyether carboxylic acids.
These comparisons highlight the unique properties of this compound, particularly its reactivity as an aldehyde and its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H16O4 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]acetaldehyde |
InChI |
InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9/h3H,2,4-8H2,1H3 |
Clé InChI |
VIGPEKUIVIPDAG-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


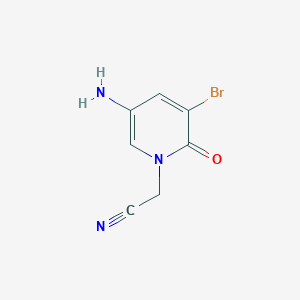
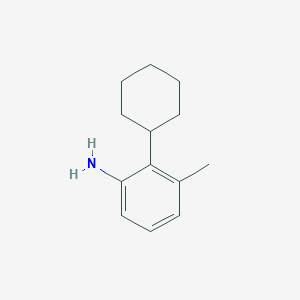
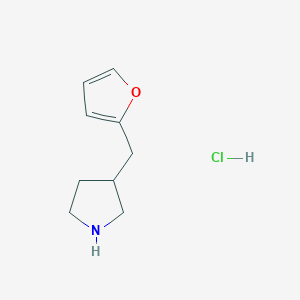
![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
![3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)
![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)
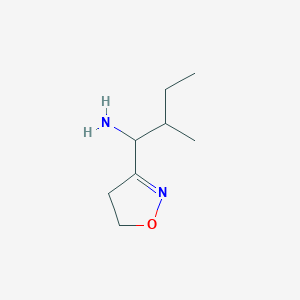
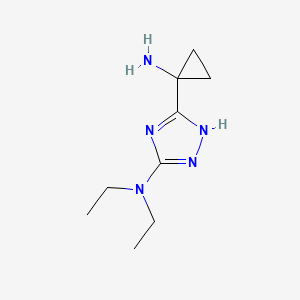

![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
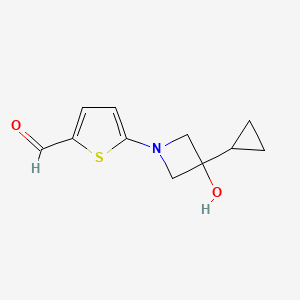
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)

